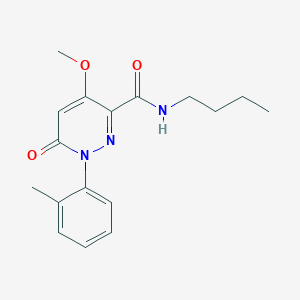

N-butyl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide

Description

N-Butyl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a 1,6-dihydropyridazine core substituted with a methoxy group at position 4, a keto group at position 6, an o-tolyl (ortho-methylphenyl) group at position 1, and a butyl carboxamide at position 2. Its molecular formula is inferred as C₁₇H₂₁N₃O₃ (based on structural analogs in ). The o-tolyl group introduces steric bulk and electronic effects due to the methyl substituent adjacent to the aromatic ring’s attachment point, while the butyl chain enhances lipophilicity compared to shorter alkyl analogs. Safety protocols for handling this compound emphasize flammability risks (P210, P233) and toxicity concerns (H302, H315), necessitating inert gas storage and avoidance of moisture (P231, P232) .

Properties

IUPAC Name |

N-butyl-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-4-5-10-18-17(22)16-14(23-3)11-15(21)20(19-16)13-9-7-6-8-12(13)2/h6-9,11H,4-5,10H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQUQBDLHXXGPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

Substitution reactions: Introduction of the butyl group and methoxy group can be done through nucleophilic substitution reactions.

Amidation: The carboxamide group can be introduced via amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes.

Medicine: Possible therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-butyl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide would depend on its specific biological target. Generally, compounds in this family might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

2.1 Pyridazine Carboxamide Analogs

- N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide (CAS 749894-70-0)

- Structure : Differs in the aryl (4-methoxyphenyl vs. o-tolyl) and alkyl (methyl vs. butyl) groups.

- Molecular Formula : C₁₃H₁₃N₃O₃.

- Key Differences :

- The methyl group at position 1 decreases lipophilicity (clogP ≈ 1.5 vs. ~3.5 for butyl analog), impacting membrane permeability .

2.2 Heterocyclic Platinum Complexes with o-Tolyl Substituents

- [Pt{4-(o-tolyl)isqbipy}Cl]SbF₆ Role of o-Tolyl: Induces a blue shift in metal-to-ligand charge transfer (MLCT) absorption (362–393 nm) compared to non-methylated aryl analogs. This arises from the electron-donating methyl group raising the π* LUMO energy, reducing MLCT stabilization . Relevance to Pyridazine Derivatives: The o-tolyl group’s electronic effects may similarly influence the pyridazine core’s redox behavior or binding interactions in biological systems.

Boron-Containing Aryl Compounds

- Boron Compounds with o-Tolyl vs. Phenyl Groups

- Geometric Effects : The o-tolyl group in boron complexes exhibits a smaller torsion angle (41.99°) compared to phenyl (16.18°) or mesityl groups (50–55°), leading to planar distortion. This steric effect could alter crystal packing or intermolecular hydrogen bonding in pyridazine analogs .

- Bond Lengths : Shorter B–C bonds (1.570 Å vs. 1.569–1.587 Å for other aryl groups) suggest enhanced σ-donation from the o-tolyl group, which may parallel electronic modulation in pyridazine-based systems .

Dihydronaphthyridine Carboxamides

- N3-Aryl-1-alkyl-4-oxo-1,4-dihydronaphthyridine-3-carboxamides

- Alkyl Chain Impact : Substitution with pentyl (C₅H₁₁) vs. butyl (C₄H₉) chains affects pharmacokinetics; longer chains increase logP but may reduce aqueous solubility. For example, pentyl analogs (e.g., compound 67) show moderate bioactivity (LC-MS m/z 422) .

- Aryl Group Influence : Adamantyl or aryl substituents modulate target affinity, suggesting that the o-tolyl group in the target compound could enhance selectivity for hydrophobic binding pockets.

Data Table: Key Properties of Pyridazine Derivatives

Stability and Handling

- The target compound’s butyl chain increases flammability risks (P210) compared to methyl analogs.

- o-Tolyl-induced steric effects may reduce crystallization tendency, necessitating amorphous solid dispersion techniques for formulation .

Biological Activity

N-butyl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to present a comprehensive overview.

Chemical Structure and Synthesis

The compound features a dihydropyridazine core, which is known for its versatility in medicinal chemistry. The synthesis typically involves multi-step reactions that include the formation of the dihydropyridazine ring followed by functionalization at various positions.

Synthetic Route Overview

- Formation of Dihydropyridazine Ring : Initial reactions involve the cyclization of appropriate precursors.

- Substitution Reactions : Subsequent steps introduce the butyl and methoxy groups, often utilizing nucleophilic substitution strategies.

- Purification : The final product is purified using techniques such as column chromatography.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin |

| Escherichia coli | 64 | Ampicillin |

| Pseudomonas aeruginosa | 128 | Ciprofloxacin |

Antitumor Activity

The compound has also been investigated for its antitumor effects. In vitro studies on various cancer cell lines showed that it inhibits cell proliferation significantly.

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| MCF-7 (Breast cancer) | 15 | 48 |

| HeLa (Cervical cancer) | 20 | 48 |

| A549 (Lung cancer) | 25 | 48 |

The biological activity of this compound appears to be linked to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells through the activation of caspase pathways.

- Disruption of Membrane Integrity : Its amphiphilic nature may allow it to disrupt bacterial membranes, leading to cell lysis.

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of this compound against clinically isolated strains. The results indicated that it inhibited growth effectively at lower concentrations compared to traditional antibiotics, suggesting potential as a new antimicrobial agent.

Case Study 2: Antitumor Potential

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested in vivo using xenograft models of breast cancer. It showed a significant reduction in tumor size compared to control groups, highlighting its potential as an antitumor agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.